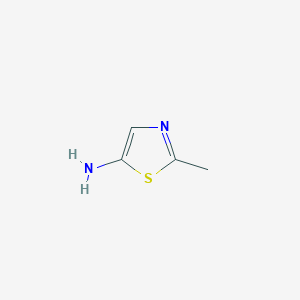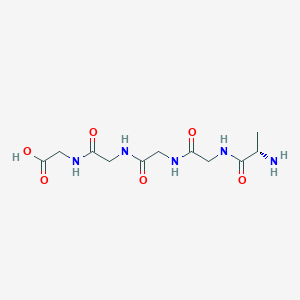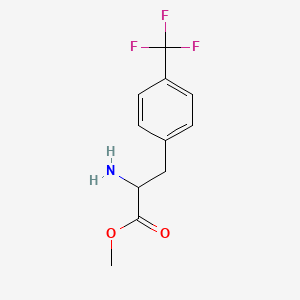
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate
Übersicht
Beschreibung
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate (M2ATFPP) is a compound that has been studied for its potential applications in scientific research. It is a member of the class of organic compounds known as amino acids and is composed of a carboxylic acid group linked to an amine group. M2ATFPP has been studied for its potential applications in a variety of areas, including its role as a biosensor, its use in chemical synthesis, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate has been utilized in asymmetric synthesis. For example, an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, using the hydrolytic kinetic resolution method with Jacobsen catalyst, has been described (A. Narsaiah & J. Kumar, 2011).
Phenolic Compound Synthesis
This compound is also involved in the synthesis of novel phenolic compounds. For instance, it's used in synthesizing new compounds from the tender leaves of Eucommia ulmoides Oliv., contributing to the enrichment of chemical information and further research on its anti-inflammatory effects (Xiaolei Ren et al., 2021).
Stereoselective Synthesis
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate plays a key role in the stereoselective synthesis of certain compounds. For example, an efficient synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate by hydrogenation of enantiomeric enamine with Pd(OH)2C is reported (H. Zhong et al., 1999).
Reactions with Nucleophiles
Studies on the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles have been conducted, leading to the formation of acyclic and heterocyclic compounds (V. Sokolov & A. Aksinenko, 2010).
Biocatalysis Applications
The biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, has been studied using Methylobacterium Y1-6, showcasing its utility in the preparation of enantiopure compounds (Yi Li et al., 2013).
Radio
pharmaceutical ProductionAutomated synthesis of the radiopharmaceutical 3-((2-fluoro-4-(5-(2'-methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-1,2,4-oxadiazol-3-yl)benzyl) (methyl-11C)amino)propanoic acid ([11C]CS1P1) for PET imaging sphingosine-1 phosphate receptor 1 (S1P1) is an application of this compound. This process involves a two-step-one-pot procedure, highlighting its importance in the development of new diagnostic tools (Zonghua Luo et al., 2019).
Synthesis of Novel Compounds
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate is used in the synthesis of new chemical entities, such as imidazo[1,2-a]pyrimidine compounds, which may have potential applications in various fields of chemistry and pharmacology (J. Liu, 2013).
HPLC Method Development
The compound has been used in the development of a reverse phase HPLC method for separating stereo isomers of related compounds, demonstrating its role in analytical chemistry (Prakash M Davadra et al., 2011).
Eigenschaften
IUPAC Name |
methyl 2-amino-3-[4-(trifluoromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-2-4-8(5-3-7)11(12,13)14/h2-5,9H,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZVNAUDBQHCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(4-(trifluoromethyl)phenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



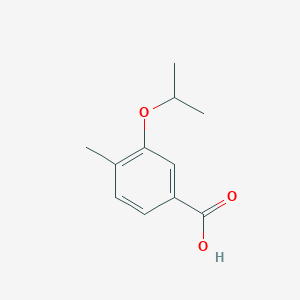

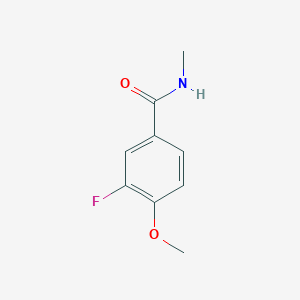
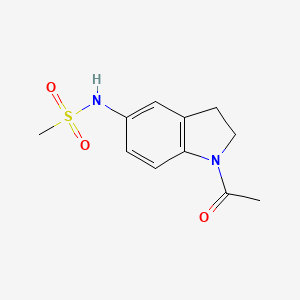
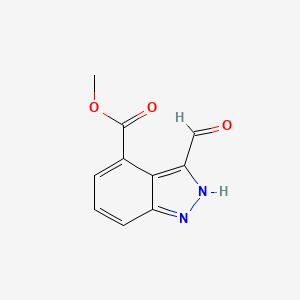
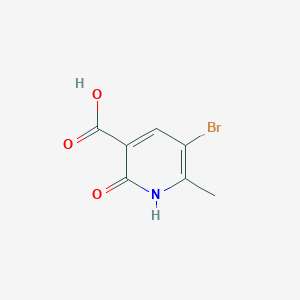
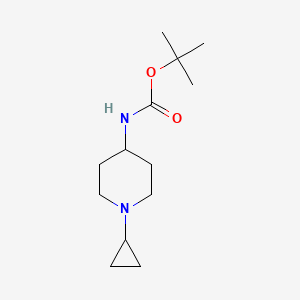
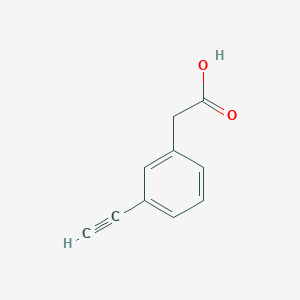
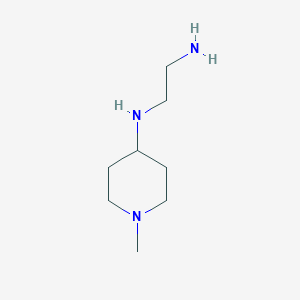
![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

